8-Nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile
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Overview
Description
8-Nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile: is a heterocyclic organic compound that features a quinoline core structure with a nitro group at the 8th position and a cyano group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile typically involves multi-step organic reactions. One common method includes the nitration of 1,2,3,4-tetrahydroquinoline followed by the introduction of a cyano group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The cyano group can be introduced via a nucleophilic substitution reaction using cyanogen bromide or similar reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 8-Nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to form 8-amino-1,2,3,4-tetrahydroquinoline-5-carbonitrile.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Cyanogen bromide, sodium azide, or other nucleophiles under basic conditions.
Major Products:
Reduction: 8-Amino-1,2,3,4-tetrahydroquinoline-5-carbonitrile.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 8-Nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential. For instance, amino derivatives of this compound may act as enzyme inhibitors or receptor antagonists.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the nitro and cyano groups, making it less reactive.
8-Nitroquinoline: Lacks the tetrahydro structure, which may affect its biological activity.
5-Cyano-1,2,3,4-tetrahydroquinoline: Lacks the nitro group, which may reduce its potential for bioreduction.
Uniqueness: 8-Nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
8-nitro-1,2,3,4-tetrahydroquinoline-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-6-7-3-4-9(13(14)15)10-8(7)2-1-5-12-10/h3-4,12H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGHIWWOSNHEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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